molecular formula C10H9BrClFO B14045755 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14045755
M. Wt: 279.53 g/mol
InChI Key: CDRTWGRUWAEIDX-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with bromo (Br) and fluoromethyl (CH₂F) groups at the 2- and 6-positions, respectively. The propanone moiety is substituted with a chlorine atom at the 2-position. The electron-withdrawing effects of Br and F may enhance electrophilic reactivity, while the Cl substituent on the propanone could act as a leaving group in substitution reactions. Structural analogs of this compound are often studied for their crystallographic properties and synthetic utility .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-bromo-6-(fluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-13)3-2-4-8(9)11/h2-4,6H,5H2,1H3

InChI Key

CDRTWGRUWAEIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1Br)CF)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a fluoromethyl-substituted phenyl compound, followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reactant concentrations, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different ketones or alcohols.

Scientific Research Applications

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a molecular formula of C10H9BrClFOC_{10}H_9BrClFO and a molecular weight of 279.53 g/mol. It features a unique structure including a bromine atom, a fluoromethyl group, and a chlorine atom attached to a phenyl ring and a propanone moiety. This compound is used across various fields because of its unique properties.

Scientific Research Applications

This compound is a versatile building block in organic synthesis for creating more complex molecules. The presence of halogen atoms in its structure can influence its binding affinity to specific proteins or enzymes, potentially leading to varied biochemical responses. Further research is needed to fully understand its mechanisms of action and interaction profiles with target biomolecules.

Use in Organic Synthesis

  • The compound is employed as a building block in the synthesis of complex organic molecules.
  • It is also utilized in creating derivatives with potential biological significance.

Study of Biological Interactions

  • The reactivity of this compound with biological molecules is an area of interest.
  • Halogen atoms in the compound may affect its binding affinity to proteins or enzymes, leading to different biochemical responses.

** continuous flow reactors **

  • In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for precise control over reaction conditions such as temperature and pressure.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the compound can influence its binding affinity and reactivity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one with structurally related compounds, focusing on molecular features, substituent effects, and crystallographic data.

Substituent and Functional Group Variations

2.1.1 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
  • Key Differences :
    • Replaces the fluoromethyl (CH₂F) group with a methylthio (SMe) substituent at the 6-position.
    • Bromomethyl (CH₂Br) replaces bromo (Br) at the 2-position.
  • Implications :
    • The methylthio group is less electronegative than fluoromethyl, increasing lipophilicity.
    • Bromomethyl may exhibit higher reactivity in nucleophilic substitutions compared to bromo due to the labile C–Br bond .
2.1.2 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one
  • Key Differences: Features an α,β-unsaturated ketone (enone) system with a 4-methoxyphenyl substituent. Methoxy (OMe) group at the 4-position instead of fluoromethyl.
  • Implications: The enone system enables conjugation, altering UV-Vis absorption and reactivity in Michael additions. Methoxy’s electron-donating nature contrasts with fluoromethyl’s electron-withdrawing effect, influencing aromatic electrophilic substitution patterns .

Structural and Crystallographic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Key Substituents
This compound C₉H₈BrClFO 279.52* Not reported 2-Br, 6-CH₂F, 2-Cl (propanone)
2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₂BrClO₂ 351.62 Monoclinic P2₁/c 2-Br, 1-Cl, 4-OMe, enone

*Calculated based on stoichiometry.

  • Key Observations: The target compound has a lower molecular weight (279.52 vs. 351.62 g/mol) due to fewer aromatic rings and absence of an enone system. The enone-containing analog crystallizes in a monoclinic system (P2₁/c), suggesting distinct packing interactions compared to the target compound, whose crystal structure remains uncharacterized .

Research Findings and Limitations

  • Structural analogs like 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one have been crystallographically characterized, but data for the target compound are lacking .
  • Substituent variations significantly alter physicochemical properties, emphasizing the need for targeted studies on the synthesis and applications of this compound.

Biological Activity

1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine substituents on a phenyl ring. Its molecular formula is C10H9BrClFO, and it has a molecular weight of 279.53 g/mol. The unique combination of these halogens significantly influences its chemical reactivity and biological activity, making it a subject of interest in various biological research fields.

The compound's synthesis typically involves multi-step organic reactions, often utilizing continuous flow reactors for industrial-scale production. This method allows precise control over reaction conditions, which is crucial for achieving high yields and purity.

Key Features:

  • Molecular Formula: C10H9BrClFO
  • Molecular Weight: 279.53 g/mol
  • IUPAC Name: this compound

Biological Activity

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological molecules. The presence of halogen atoms can enhance its binding affinity to specific proteins or enzymes, potentially leading to diverse biochemical responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that:

  • The bromine and chlorine substituents may play critical roles in modulating the compound's lipophilicity and steric properties.
  • These factors influence the compound's ability to penetrate cellular membranes and interact with target biomolecules.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound:

  • Antimicrobial Activity : A study demonstrated that compounds with similar structural features exhibited significant antimicrobial properties against resistant strains of Staphylococcus aureus. The findings suggested that lipophilicity and steric bulk at specific positions on the phenyl ring were beneficial for antimicrobial potency .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of substituent placement on the phenyl ring in influencing biological activity. For instance, modifications at the para-position were found to enhance potency against various pathogens .
  • Potential Antifungal Activity : Other halogenated derivatives have shown promise in antifungal applications, suggesting that this compound may also possess similar properties worth investigating further .

Comparative Analysis

The following table summarizes key structural analogs and their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-oneC10H9BrClFOSimilar halogenated structureAntimicrobial
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-oneC10H9BrClF3SContains trifluoromethylthio groupAntifungal
2-Bromo-6-(trifluoromethyl)phenolC7H4BrF3OFeatures trifluoromethyl groupAntimicrobial

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